4-(3-pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(3-Pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a triazole ring substituted with a pyridinylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridinylmethyl group, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(3-pyridinylmethyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of great interest in medicinal chemistry. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)7-14-15-8(17)16(7)5-6-2-1-3-13-4-6/h1-4H,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADGDSTAHJWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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